4-Bromo-2-(methylthio)pyrimidine
Overview
Description
4-Bromo-2-(methylthio)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a bromine atom at the 4-position and a methylthio group at the 2-position
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-2-(methylthio)pyrimidine are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .
Mode of Action
This compound interacts with its targets (kinases) by inhibiting their function . This inhibition is achieved through the compound’s interaction with the active residues of the kinases . The compound’s mode of action involves the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The affected pathways include the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory properties .
Pharmacokinetics
The compound is known to be a solid at room temperature , which could influence its bioavailability.
Result of Action
The molecular results revealed that this compound has promising neuroprotective and anti-inflammatory properties . It exhibits significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -20°C , suggesting that temperature can affect its stability. Additionally, the compound is corrosive , indicating that it should be handled with care to prevent damage to skin or eyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(methylthio)pyrimidine typically involves the bromination of 2-(methylthio)pyrimidine. One common method includes the reaction of 2-(methylthio)pyrimidine with bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as toluene or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
4-Bromo-2-(methylthio)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.
Industry: The compound is utilized in the production of agrochemicals and materials science.
Comparison with Similar Compounds
2-(Methylthio)pyrimidine: Lacks the bromine substituent, making it less reactive in certain cross-coupling reactions.
4-Chloro-2-(methylthio)pyrimidine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-Bromo-2-(methylthio)pyrimidine: Bromine is at the 5-position, leading to different chemical properties and reactivity.
Uniqueness: 4-Bromo-2-(methylthio)pyrimidine is unique due to the presence of both a bromine atom and a methylthio group, which allows for diverse chemical transformations and potential biological activities. Its reactivity in cross-coupling reactions and ability to form various substituted derivatives make it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
4-bromo-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSQAGYDWPPKPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671678 | |
Record name | 4-Bromo-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959236-97-6 | |
Record name | 4-Bromo-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-(methylsulfanyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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